2-(3-Bromophenoxy)ethanol
Overview
Description
2-(3-Bromophenoxy)ethanol is an organic compound with the molecular formula C8H9BrO2 It consists of a bromine atom attached to a phenoxy group, which is further connected to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenoxy)ethanol can be achieved through several methods. One common approach involves the reaction of 3-bromophenol with ethylene oxide in the presence of a base such as potassium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-bromophenol attacks the ethylene oxide, resulting in the formation of this compound.
Another method involves the Williamson ether synthesis, where 3-bromophenol is reacted with ethylene glycol in the presence of a strong base like sodium hydride. This reaction also proceeds via nucleophilic substitution, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using the methods mentioned above. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: 2-(3-Bromophenoxy)acetaldehyde, 2-(3-Bromophenoxy)acetic acid
Reduction: 2-(3-Phenoxy)ethanol
Substitution: 2-(3-Aminophenoxy)ethanol, 2-(3-Thiophenoxy)ethanol
Scientific Research Applications
2-(3-Bromophenoxy)ethanol has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the development of potential therapeutic agents due to its ability to interact with biological targets.
Material Science: It is employed in the synthesis of polymers and other advanced materials with specific properties.
Biological Studies: It is used as a probe to study the interactions of brominated phenols with biological systems.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenoxy)ethanol involves its interaction with specific molecular targets. The bromine atom and the phenoxy group play crucial roles in its reactivity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Additionally, the hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing its activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenoxy)ethanol: Similar structure but with the bromine atom at the para position.
2-(2-Bromophenoxy)ethanol: Similar structure but with the bromine atom at the ortho position.
2-(3-Chlorophenoxy)ethanol: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
2-(3-Bromophenoxy)ethanol is unique due to the position of the bromine atom on the phenoxy ring, which influences its reactivity and interactions with other molecules. The meta position of the bromine atom can lead to different steric and electronic effects compared to the ortho and para isomers, making it a valuable compound for specific applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
2-(3-bromophenoxy)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6,10H,4-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZCBWIJUCJEKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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